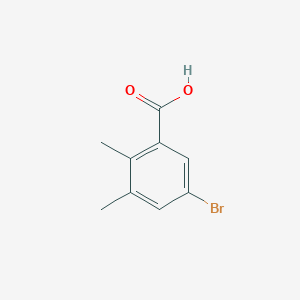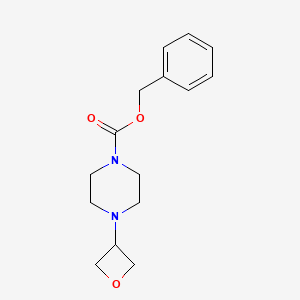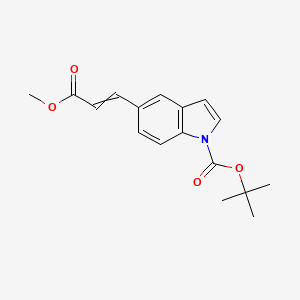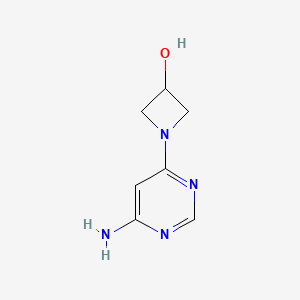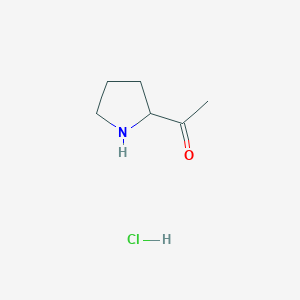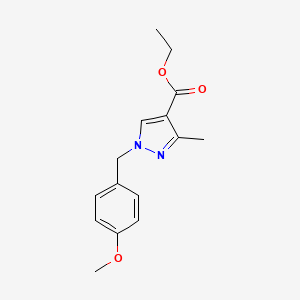![molecular formula C9H7BrN2O2 B1375472 6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid CAS No. 1000845-67-9](/img/structure/B1375472.png)
6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid
概要
説明
“6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid” is a chemical compound with the CAS Number: 1000845-67-9 . It has a molecular weight of 255.07 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H7BrN2O2/c1-5-6(10)2-3-8-11-7(9(13)14)4-12(5)8/h2-4H,1H3,(H,13,14) .科学的研究の応用
Synthesis and Pharmaceutical Applications
6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid and its derivatives have been extensively studied for their synthesis methods and potential pharmaceutical applications. For instance, Abignente et al. (1982) explored the synthesis of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids, which are closely related to the target compound, focusing on their anti-inflammatory activities (Abignente et al., 1982). Similarly, Di Chiacchio et al. (1998) synthesized derivatives of 2-phenylimidazo[1,2‐a]pyridine-3‐carboxylic acid, evaluating their antiinflammatory and analgesic activities (Di Chiacchio et al., 1998).
Chemical Synthesis and Modification
Yutilov et al. (2005) conducted studies on the halogenation of 2-unsubstituted and 2-methylimidazo[4,5-b]pyridines, a process crucial for the synthesis of compounds like this compound (Yutilov et al., 2005). This research highlights the chemical pathways and reactions involved in synthesizing such compounds.
Safety and Hazards
作用機序
It’s worth noting that imidazo[1,2-a]pyridine, the core structure of this compound, is an important fused bicyclic heterocycle recognized for its wide range of applications in medicinal chemistry . Some examples of imidazo[1,2-a]pyridine exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
特性
IUPAC Name |
6-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-5-6(10)2-3-8-11-7(9(13)14)4-12(5)8/h2-4H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPBREWWYKGHQBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=NC(=CN12)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

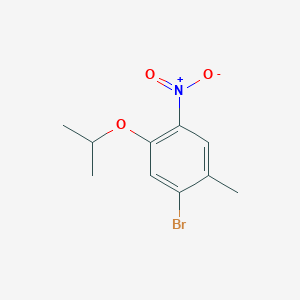
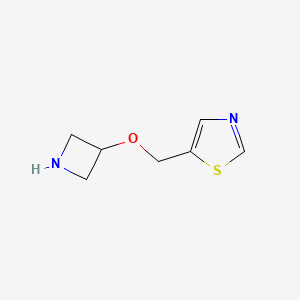

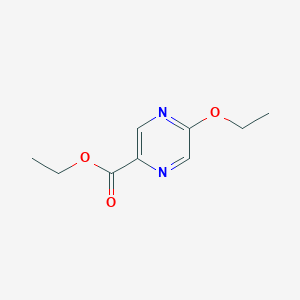
![1-[(Tert-butoxy)carbonyl]-5-methylpiperidine-3-carboxylic acid](/img/structure/B1375394.png)
